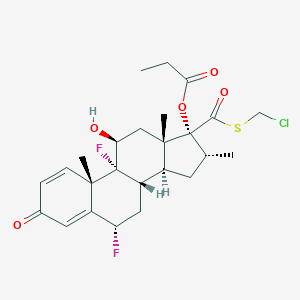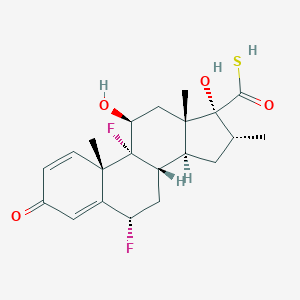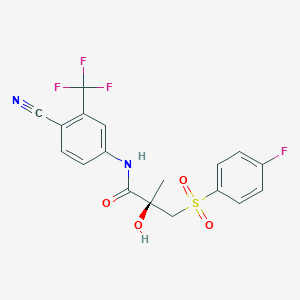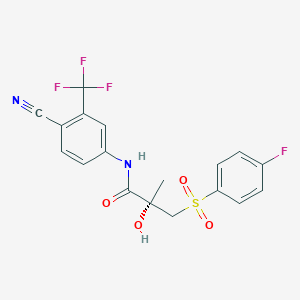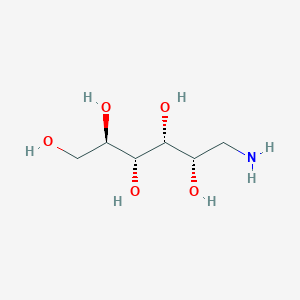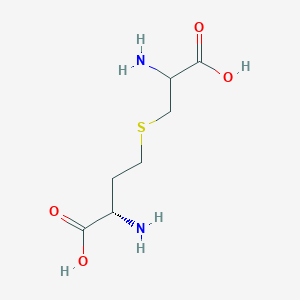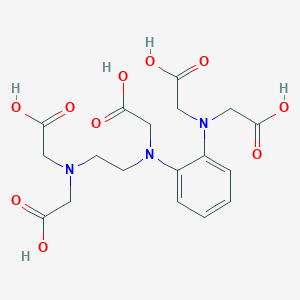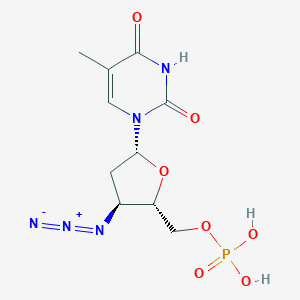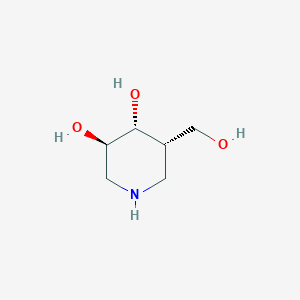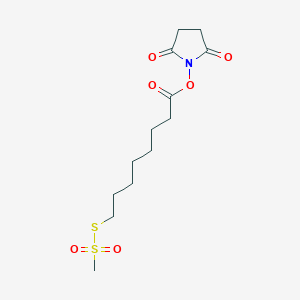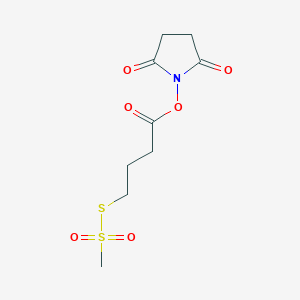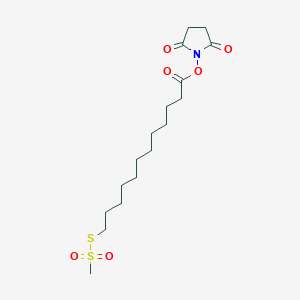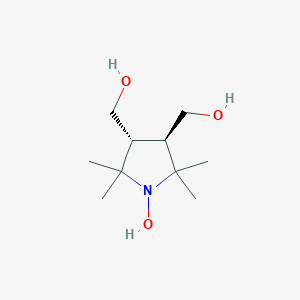
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Overview
Description
Nitroxides, such as "trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl," are stable radicals widely used as spin labels in spectroscopic studies due to their unique electronic configurations and stability. These compounds are valuable in various fields, including organic synthesis, polymer chemistry, and biochemistry, offering insights into molecular dynamics, structure, and interactions.
Synthesis Analysis
Nitroxides are typically synthesized through the oxidation of secondary amines or the reaction of hydroxylamines with ketones or aldehydes. A specific example includes the preparation of cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy and its derivatives, showcasing the versatility of nitroxide synthesis methods (Alcock, Golding, Ioannou, & Sawyer, 1977).
Molecular Structure Analysis
The crystal and molecular structures of nitroxides reveal significant insights into their stability and reactivity. For instance, studies have shown variations in the N-O bond lengths and angles, indicating the influence of surrounding groups on the nitroxide's electronic structure and stability (Alcock et al., 1977).
Scientific Research Applications
Organic Synthesis and Catalysis
This compound has potential applications in organic synthesis and catalysis (Ross et al., 1996).
Drug Development and Pharmacological Research
It may also be useful in drug development and pharmacological research (Curtis et al., 2005).
Chemical Reactions and Derivatives
The racemization reaction of trans-1,3-bis(dibenzylamino)-1,3,5,5-tetrachlorocyclotriphosphazene with pyrrolidine yields derivatives with bis, tris, and tetrakis-pyrrolidino substitution (Uslu, 2005).
Antileukemic Activity
Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) showed significant antileukemic activity against P388 lymphocytic leukemia in mice (Anderson & Halat, 1979).
Potential HIV Inhibitors
Enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines are potential inhibitors of HIV (Rosenquist et al., 1996).
Pyrolysis Applications
Pyrolyses of 1,1,4,4-tetraphenyl-2-butene-1,4-diol derivatives can lead to olefins like styrene, cyclohexene, indene, and norbornene, along with benzo (Saito et al., 1985).
properties
IUPAC Name |
[(3R,4R)-1-hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2)7(5-12)8(6-13)10(3,4)11(9)14/h7-8,12-14H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVKSISDYQXHBN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1O)(C)C)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1O)(C)C)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573094 | |
| Record name | (3R,4R)-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol | |
CAS RN |
229621-07-2 | |
| Record name | (3R,4R)-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



